5-Chloro-2-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene
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Overview
Description
5-Chloro-2-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene is an organic compound with a complex structure It is characterized by the presence of multiple ether linkages and chlorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene typically involves multiple steps. One common approach is the etherification of 4-chloro-2,6-dimethylphenol with ethylene glycol derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol reacts with the ethylene glycol derivative to form the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron or aluminum chloride) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives .
Scientific Research Applications
5-Chloro-2-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Chloro-2-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride: This compound shares structural similarities but has different functional groups and properties.
Dichloroanilines: These compounds have two chlorine atoms on an aniline ring and are used in the production of dyes and herbicides.
Uniqueness
5-Chloro-2-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene is unique due to its multiple ether linkages and chlorinated aromatic rings.
Properties
IUPAC Name |
5-chloro-2-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2O3/c1-13-9-17(21)10-14(2)19(13)24-7-5-23-6-8-25-20-15(3)11-18(22)12-16(20)4/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZNWSJBENGOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCOC2=C(C=C(C=C2C)Cl)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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